Glyoxal trimer dihydrate

説明

Chemical Abstracts Service Registry and International Union of Pure and Applied Chemistry Nomenclature

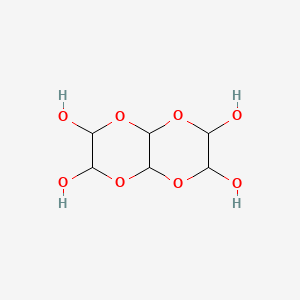

Glyoxal trimer dihydrate possesses the Chemical Abstracts Service registry number 4405-13-4, which serves as its primary chemical identifier in regulatory and commercial databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,3,4a,6,7,8a-hexahydro-dioxino[2,3-b]dioxine-2,3,6,7-tetrol, reflecting its complex bicyclic structure with multiple hydroxyl functional groups. Alternative nomenclature systems recognize this compound through various synonyms including hexahydro-dioxino[2,3-b]dioxine-2,3,6,7-tetrol, glyoxal hydrate trimer, and ethanedial trimer dihydrate.

The compound's molecular formula is definitively established as Carbon6Hydrogen10Oxygen8, with a corresponding molecular weight of 210.14 grams per mole. The United States Food and Drug Administration Unique Ingredient Identifier for this compound is R6GJS0F9NZ, providing additional regulatory tracking capability. The European Chemicals Agency maintains comprehensive registration data under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, though specific registration numbers vary among different suppliers and formulations.

Additional chemical database identifiers include the Molecular Design Limited number MFCD00010556 and various proprietary database codes such as SCHEMBL393241 and DTXCID4011382. These multiple identification systems ensure comprehensive tracking across international chemical commerce and regulatory frameworks. The compound also appears in specialized databases with identifiers such as NS00031385 and D77619, reflecting its significance in both academic research and industrial applications.

Hazard Communication Standards Under Globally Harmonized System and Classification, Labelling and Packaging Regulation

Under the Globally Harmonized System of Classification and Labelling of Chemicals, this compound receives specific hazard classifications based on its chemical properties and biological activity. The compound carries the hazard statement H315, indicating it causes skin irritation, classified under the skin corrosion and irritation category. Additionally, it bears the H319 designation for causing serious eye irritation, placing it within the serious eye damage and eye irritation hazard class.

The respiratory irritation potential of this compound is addressed through hazard statement H335, which indicates the compound may cause respiratory irritation and falls under the specific target organ toxicity single exposure category. These classifications reflect aggregated data from multiple notifications to the European Chemicals Agency Classification and Labelling Inventory, with H315 and H319 appearing in 100% of notifications and H335 in 97.7% of submissions.

| Hazard Classification | Hazard Statement Code | Classification Frequency | Hazard Category |

|---|---|---|---|

| Skin Irritation | H315 | 100% | Skin Irritant Category 2 |

| Eye Irritation | H319 | 100% | Eye Irritant Category 2 |

| Respiratory Irritation | H335 | 97.7% | Specific Target Organ Toxicity Single Exposure Category 3 |

The Global Harmonized System pictogram GHS07 applies to this compound, accompanied by the signal word "Warning" to indicate moderate hazard potential. Precautionary statements include P261 for avoiding breathing dust, fume, gas, mist, vapors, or spray, P280 for wearing protective equipment, and P501 for proper disposal procedures. The compound does not meet the criteria for persistent, bioaccumulative, and toxic substances or very persistent and very bioaccumulative classifications under current assessment frameworks.

特性

IUPAC Name |

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPTFQIOAEIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031382 | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal trimeric dihydrate is a white powder. (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4405-13-4 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4405-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanedial dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL TRIMER DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6GJS0F9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Glyoxal trimer dihydrate can be synthesized by the controlled hydration of glyoxal. Glyoxal itself is typically produced by the oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The trimerization process involves the condensation of glyoxal molecules in aqueous solution, leading to the formation of the trimeric dihydrate.

Industrial Production Methods: Commercially, glyoxal is produced in large quantities and is often supplied as a 40% aqueous solution. The trimeric form is obtained by further processing this solution under controlled conditions to promote trimerization and hydration. Industrial production facilities, such as those operated by BASF in Germany, produce glyoxal on a large scale .

化学反応の分析

Types of Reactions: Glyoxal trimer dihydrate undergoes various chemical reactions, including:

Oxidation: Glyoxal can be oxidized to form glyoxylic acid and oxalic acid.

Reduction: It can be reduced to glycolaldehyde or ethylene glycol.

Condensation: Glyoxal readily undergoes self-condensation or polymerization reactions, often catalyzed by acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: Acidic conditions, such as the presence of hydrochloric acid, facilitate condensation reactions.

Major Products:

Oxidation: Glyoxylic acid, oxalic acid.

Reduction: Glycolaldehyde, ethylene glycol.

Condensation: Various oligomers and polymers of glyoxal.

科学的研究の応用

Key Reactions

- Oxidation : Can produce glyoxylic acid and oxalic acid.

- Reduction : Can yield glycolaldehyde or ethylene glycol.

- Condensation : Forms oligomers and polymers under acidic conditions.

Chemistry

Glyoxal trimer dihydrate serves as a crosslinking agent in polymer chemistry. Its reactive nature allows it to facilitate the formation of hydrogels, which are essential for drug delivery systems. The compound's ability to form stable networks makes it valuable in creating materials with tailored properties for specific applications.

Biology

In biological studies, this compound is utilized to explore protein and nucleotide modifications. It plays a significant role in the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes. Research indicates that glyoxal can induce cellular damage through oxidative stress pathways, affecting cellular functions and contributing to disease mechanisms .

Medicine

The compound is being investigated for its potential therapeutic applications. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its utility in cancer treatment strategies. Furthermore, its role in the formation of AGEs provides insights into its involvement in diabetic complications .

Industry

In industrial applications, this compound is used in the production of resins, adhesives, and coatings. Its properties facilitate the formulation of durable materials that are essential for various manufacturing processes.

Case Study 1: Mechanochemistry of Strecker Degradation

A study demonstrated the milling of this compound with amino acids to investigate the formation of Strecker degradation products. The results indicated that this mechanochemical approach could selectively generate aroma-active volatiles under ambient conditions, showcasing a novel synthetic pathway that could be applied in flavor chemistry .

Case Study 2: Biochemical Pathways

Research has highlighted the effects of glyoxal on human endothelial cells, indicating that it disrupts cellular pathways such as glutathione metabolism and mitochondrial function. This disruption can lead to significant implications for cardiovascular health and disease progression .

Case Study 3: Environmental Impact

Glyoxal's reactivity also extends to atmospheric chemistry; studies have shown its interactions with aerosol particles can lead to the formation of high molecular mass oligomers. This reaction is relevant for understanding the environmental fate of glyoxal and its potential impacts on air quality .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Crosslinking agent for polymers | Facilitates hydrogel formation |

| Biology | Study of protein modifications | Implicated in AGEs related to diabetes |

| Medicine | Cancer treatment research | Induces apoptosis in cancer cells |

| Industry | Production of resins and coatings | Enhances durability and performance |

作用機序

Glyoxal trimer dihydrate exerts its effects primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles such as amino acids, leading to the formation of crosslinked structures. This reactivity is exploited in various applications, from crosslinking polymers to modifying biological molecules . The molecular targets include proteins and nucleotides, and the pathways involved often relate to the formation of AGEs and other glycation products .

類似化合物との比較

Research Findings and Data

Hydration and Oligomerization Kinetics

- Equilibrium Dynamics : Glyoxal hydration (kₕyᵈᵣ = 1.1 × 10⁹ M⁻¹s⁻¹) and oligomerization (Kₒₗᵢ₉ > 700 for Na₂SO₄ aerosols) are concentration- and humidity-dependent .

- Atmospheric Relevance: At RH >26%, glyoxal dihydrate monomers form SOA via surface polymerization on aerosols, while trimers remain inert .

Oxidation Pathways

- OH Radical Reactivity : Glyoxal dihydrate reacts rapidly with OH radicals (k = 1.1 × 10⁹ M⁻¹s⁻¹), producing glyoxylic acid and oligomers, whereas the trimer’s condensed structure slows oxidation .

生物活性

Glyoxal trimer dihydrate is a polymeric form of glyoxal, which is a dialdehyde with significant biological activity. This article reviews the biological effects, toxicity, and potential applications of this compound, drawing on diverse research findings and case studies.

Glyoxal exists in various hydrated forms, primarily as a monomer, dimer, and trimer in aqueous solutions. The equilibrium between these forms is influenced by concentration and pH. In a 40% glyoxal solution, approximately 11% is present as monomer, while the dimer and trimer forms dominate . this compound is formed through the polymerization of glyoxal monomers and dimers under specific conditions.

Genotoxicity

This compound exhibits genotoxic properties. Studies have shown that glyoxal can induce DNA adducts, mutations, and chromosomal aberrations in both bacterial and mammalian cells . The compound interacts with amino groups in proteins and nucleotides, leading to the formation of advanced glycation end-products (AGEs), which can disrupt cellular metabolism and impair protein synthesis .

Toxicological Studies

Toxicological assessments indicate that glyoxal has varying degrees of toxicity depending on the exposure route and concentration. In animal studies, glyoxal has been linked to reduced body weight gain and increased organ weights without significant histopathological changes at certain dosages. The No Observed Effect Level (NOEL) for repeated exposure is approximately 100 mg/kg body weight per day when related to 40% glyoxal .

| Study Type | Dosage (mg/kg) | Observed Effects | NOEL/LOEL |

|---|---|---|---|

| 90-day rat study | 140-370 | Decreased food/water intake; weight gain retardation | NOEL: 125 mg/kg |

| Developmental study | >300 | No embryotoxicity observed | NOEL: >300 mg/kg |

| Skin irritation | 30-40% | Slight to definite irritation | N/A |

Case Studies

- Acute Toxicity in Rats : In a study involving acute exposure to glyoxal, male rats exhibited significant changes in liver and kidney weights without corresponding histopathological evidence. This suggests potential organ-specific toxicity .

- Genotoxicity Assessment : Research demonstrated that glyoxal induces DNA strand breaks in rat liver tissues following oral administration. This finding emphasizes the compound's potential carcinogenic effects when exposed chronically .

- Developmental Toxicity : In developmental toxicity studies with rabbits, a NOEL of 200 mg/kg was established for maternal toxicity, indicating that high doses can adversely affect fetal development without causing embryotoxic effects at lower levels .

Glyoxal's biological activity is primarily attributed to its ability to react with nucleophilic sites on proteins and nucleic acids. This reactivity leads to the formation of AGEs, which are implicated in various pathological conditions such as diabetes and cardiovascular diseases . The interaction with amino acids can disrupt normal protein function, contributing to cellular dysfunction.

Q & A

Q. What are the hydration states of glyoxal trimer dihydrate, and how do they influence its reactivity in aqueous systems?

this compound exists in equilibrium with its hydrated forms, primarily as the dihydrate [CH(OH)₂]₂ in aqueous solutions. This dihydrate structure is critical for its reactivity, as it undergoes oxidation via hydroxyl radicals (·OH) to form glyoxylic acid and hydrogen peroxide. The dihydrate's stability in cloud water facilitates chain reactions involving H₂O₂, with rate constants determined as and . Hydration kinetics are pH-dependent, with monohydrate formation accelerating reactions by >3 orders of magnitude in drying droplets .

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric studies?

Glyoxal dihydrate partitions into aerosol phases, where it reacts with amino acids (e.g., glycine, serine) to form imidazoles and other oligomers. These reactions are pH-sensitive, occurring above pH ~4 when amino acids are deprotonated. Analytical methods like aerosol mass spectrometry (AMS) and electrospray ionization mass spectrometry (ESI-MS) detect oligomers, though artifacts arise during GC-MS analysis due to thermal decomposition of glyoxal hydrates at ≥120°C . The dihydrate’s conversion to monohydrate under low humidity drives irreversible SOA growth, with uptake coefficients () as low as 0.0004 .

Q. What analytical challenges arise when quantifying this compound and its derivatives?

Glyoxal’s hydration equilibrium complicates speciation. ESI-MS detects oligomers (n ≤ 7), while GC-MS dehydrates dihydrates, leading to underestimation of hydrated species. Pulse radiolysis with optical/conductivity detection and ion chromatography are preferred for transient species analysis . Artifact mitigation requires low-temperature protocols (e.g., <120°C) and cross-validation using NMR or FTIR to resolve discrepancies in oligomer structures reported across studies .

Advanced Research Questions

Q. How do kinetic models reconcile discrepancies in glyoxal hydration and oligomerization rates across experimental conditions?

Hydration kinetics (monohydrate , dihydrate ) are time-dependent, requiring hours to reach equilibrium. Box models simulating dark experiments show that assuming instantaneous equilibrium overestimates SOA mass by 5 orders of magnitude. Sensitivity analyses highlight the monohydrate’s role as the reactive species, with oligomerization rates () dependent on ammonium-catalyzed pathways under varying RH and aerosol composition .

Q. What mechanistic insights explain pH-dependent product selectivity in glyoxal-amino acid reactions?

At pH >4, glyoxal reacts with deprotonated amino acids (e.g., glycine) to form 1,3-disubstituted imidazoles via nucleophilic addition. Arginine, however, reacts at side-chain amines, forming non-aromatic rings. Mechanistic studies using solid-phase glycine aerosol and ESI-MS reveal that glyoxal dihydrate-to-monohydrate conversion under drying conditions accelerates reaction rates by 10³-fold, with browning linked to crosslinking and Maillard-like pathways .

Q. How do conflicting reports on oligomer structures from ESI-MS and chamber experiments inform methodological best practices?

ESI-MS identifies linear and cyclic oligomers, while chamber experiments under high RH report sulfate esters and acetals on (NH₄)₂SO₄ seeds. Contradictions arise from analytical artifacts (e.g., GC-MS thermal decomposition) and varying seed aerosol composition. Standardizing RH (15–50%), using inert seeds (e.g., Na₂SO₄), and coupling AMS with HPLC-MS/MS are recommended to resolve structural ambiguities .

Q. What role does mechanochemistry play in this compound reactivity under solvent-free conditions?

Ball milling induces solid-state reactions by transferring mechanical energy to glyoxal dihydrate, bypassing solvent limitations. This method accelerates Strecker degradation pathways, producing flavor compounds and crosslinked polymers. In situ Raman spectroscopy and X-ray diffraction are critical for tracking phase changes and reaction intermediates .

Methodological Recommendations

- Hydration State Analysis : Use low-temperature ESI-MS (<120°C) and NMR to preserve glyoxal dihydrate/monohydrate equilibrium .

- Aerosol Studies : Employ CRD-AS (cavity ring-down aerosol spectroscopy) for real-time glyoxal uptake measurements and AMS for oligomer speciation .

- Kinetic Modeling : Incorporate time-dependent hydration rates and validate against dark chamber experiments to avoid equilibrium assumptions .

Data Contradictions and Resolutions

- Oligomer Structures : Discrepancies between ESI-MS (linear oligomers) and AMS (cyclic acetals) arise from seed aerosol composition. Use controlled (NH₄)₂SO₄ vs. Na₂SO₄ experiments to isolate sulfate ester formation .

- Reaction Rates : pH and RH variations explain orders-of-magnitude differences in imidazole formation rates. Standardize buffer conditions (pH 4–7) and humidity controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。